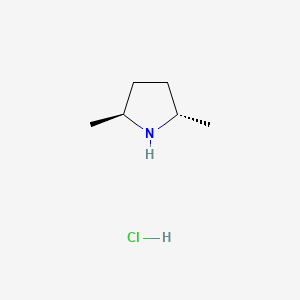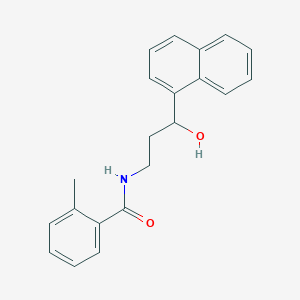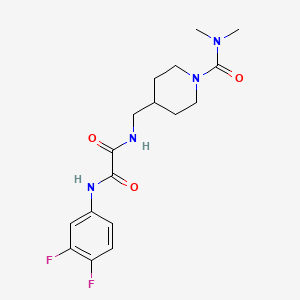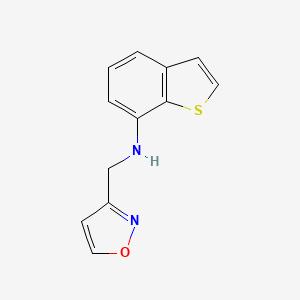![molecular formula C25H22ClN3O2 B2516675 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide CAS No. 893790-84-6](/img/structure/B2516675.png)
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Neuroprotective Applications
A novel anilidoquinoline derivative, closely related to the chemical structure , has demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a pronounced decrease in viral load and an increase in survival rates in mice infected with Japanese encephalitis virus, indicating its potential for therapeutic use against viral encephalitis (Ghosh et al., 2008).
Structural Properties and Applications in Material Science
Research into similar amide-containing isoquinoline derivatives has uncovered their ability to form gels and crystalline solids upon treatment with various mineral acids, demonstrating their potential applications in material science for the development of new materials with unique structural properties (Karmakar et al., 2007).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides, akin to the structure of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. One compound in particular showed potent activity, comparable to diclofenac sodium, while presenting a mild ulcerogenic potential, highlighting the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activity of quinoline and quinazolinone derivatives. These compounds have shown promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Patel et al., 2011; Desai et al., 2007).
Anticancer and Antimalarial Potential
Research into novel quinazolinone derivatives has shown significant antimicrobial activity and has extended to evaluating their anticancer and antimalarial properties. These studies indicate the potential of quinazolinone and quinoline derivatives as lead compounds for the development of new treatments for cancer and malaria (Habib et al., 2013; Ramírez et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theH1 receptors , which play a crucial role in allergic reactions .
Mode of Action
Compounds with similar structures have been found to exhibit higher affinity to h1 receptors than histamine . This suggests that N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide might interact with its targets in a similar manner, potentially leading to changes in the allergic response.
Biochemical Pathways
It is known that the interaction of similar compounds with h1 receptors can affect the allergic response . This suggests that N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide might influence similar pathways, leading to downstream effects on the immune response.
Result of Action
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching . This suggests that N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide might have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by the presence of allergens , suggesting that environmental factors might also influence the action of N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide.
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-17-7-8-18-14-19(15-27-21-5-3-2-4-6-21)25(31)29(23(18)13-17)16-24(30)28-22-11-9-20(26)10-12-22/h2-14,27H,15-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKUBYSRIUKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)

![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)




![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
